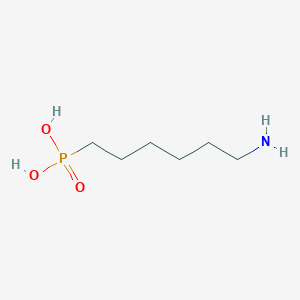

6-aminohexylphosphonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16NO3P |

|---|---|

Molecular Weight |

181.17 g/mol |

IUPAC Name |

6-aminohexylphosphonic acid |

InChI |

InChI=1S/C6H16NO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H2,8,9,10) |

InChI Key |

NVAGWCCQNNOKNC-UHFFFAOYSA-N |

SMILES |

C(CCCP(=O)(O)O)CCN |

Canonical SMILES |

C(CCCP(=O)(O)O)CCN |

Origin of Product |

United States |

The Evolution of Aminophosphonic Acids in Functional Material Design

The scientific journey of aminophosphonic acids is rooted in their conceptualization as synthetic analogues of naturally occurring amino acids, where a phosphonic acid group [-PO(OH)₂] replaces the carboxylic acid group [-COOH]. researchgate.net This substitution imparts a key advantage: the phosphonate (B1237965) moiety is significantly more resistant to enzymatic cleavage and hydrolysis in biological environments compared to a phosphate (B84403) group. researchgate.net This inherent stability has made these compounds exceptionally useful for a variety of applications. researchgate.net

Initially explored for their potential in metabolic regulation and as therapeutic agents, the application scope of aminophosphonic acids has expanded dramatically into materials science. researchgate.netsdbindex.com Their strong chelating properties and ability to form robust bonds with metal oxides have made them ideal candidates for surface modification. d-nb.infobeilstein-journals.org Researchers have leveraged the phosphonic acid group's high affinity for surfaces like titania (TiO₂), alumina (B75360) (Al₂O₃), and iron oxides (Fe₃O₄) to create stable, functionalized monolayers. nih.gov

The presence of the terminal amino group provides a reactive handle for further chemical transformations, allowing for the covalent attachment of other molecules, such as polymers, enzymes, or catalysts. acs.org This dual functionality is central to their role in designing advanced materials for a wide array of technological domains, including heterogeneous catalysis, CO₂ capture, enzyme immobilization, and chromatography. d-nb.infonih.govacs.orgresearchgate.net The ability to tailor surface properties by selecting aminophosphonic acids with different alkyl chain lengths has further solidified their importance in the rational design of functional materials. nih.gov

Distinctive Research Perspectives on 6 Aminohexylphosphonic Acid 6ahpa

6-Aminohexylphosphonic acid (6AHPA) stands out within its class due to the specific length of its C6 alkyl chain, which provides a balance of flexibility and spatial separation between the two functional groups. This structure is particularly effective for creating well-defined, functionalized surfaces. A primary area of research for 6AHPA involves its use as a coupling agent to functionalize metal oxide surfaces, most notably titanium dioxide (TiO₂). acs.orgacs.org

In this application, the phosphonic acid headgroup anchors the molecule to the TiO₂ surface, while the terminal amino group remains available for subsequent coupling reactions. acs.org Detailed studies using X-ray Photoelectron Spectroscopy (XPS) have revealed that after grafting onto TiO₂, the amino groups of 6AHPA can exist in both a free amine state (NH₂) and a protonated state (NH₃⁺). nih.govacs.org This protonation is thought to arise from interactions with surface hydroxyl groups or adjacent phosphonic acid groups. nih.govacs.org

Comparative studies investigating the impact of the alkyl chain length on surface modification have provided critical insights. Research comparing aminomethyl- (C1), 3-aminopropyl- (C3), and this compound (C6) has shown that under identical synthesis conditions, the degree of surface modification on TiO₂ decreases as the chain length increases. nih.govresearchgate.net This suggests that longer, more flexible chains like that of 6AHPA may adopt folded conformations, where the amino group interacts with the surface, sterically hindering other molecules from binding to nearby sites. nih.gov DFT calculations support this, indicating that for longer chains like 6AHPA, a stable binding mode involves a Lewis acid-base interaction between the NH₂ group and a surface titanium site. uantwerpen.be

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆NO₃P | nih.gov |

| Molecular Weight | 181.17 g/mol | nih.gov |

| IUPAC Name | (6-aminohexyl)phosphonic acid | nih.gov |

| CAS Number | 94219-61-1 | nih.gov |

| Form | Solid | sigmaaldrich.com |

This data is computationally generated or sourced from chemical databases.

Contemporary Research Trajectories for 6ahpa and Its Derivatives

Current research on 6AHPA is focused on refining its application in surface engineering and exploring the potential of its derivatives. Scientists are working to unravel the complex synthesis-properties-performance correlations to better control the functionality of 6AHPA-modified materials. nih.govacs.org This involves systematically studying how synthesis conditions like concentration, temperature, and pH affect the grafting density and the chemical state of the terminal amine groups. researchgate.netuantwerpen.be The ultimate goal is to tailor these surfaces for specific high-performance applications, such as improving the efficiency of metal scavengers or enhancing the activity of supported catalysts. nih.govacs.org

The development of 6AHPA derivatives represents another significant research frontier. For instance, 6AHPA can serve as a crucial intermediate for creating more complex molecules. justia.com One example is the synthesis of polymerizable phosphonated urea (B33335) methacrylates, where diethyl 6-aminohexylphosphonate (a derivative of 6AHPA) is reacted to create monomers for dental materials. tandfonline.com These monomers are designed to improve adhesion to tooth structures by combining the strong chelating ability of the phosphonate (B1237965) group with a polymerizable methacrylate (B99206) group. tandfonline.com

Furthermore, the fundamental role of 6AHPA as a bifunctional linker is being exploited in biomolecular coupling. acs.org By anchoring 6AHPA to a substrate like titanium, the exposed amino groups can be used to immobilize proteins, enzymes, or other biological molecules, creating bioactive surfaces for medical implants or biosensors. As research continues, the versatility of 6AHPA and its derivatives is expected to lead to further innovations across diverse scientific and technological fields.

Synthetic Methodologies and Chemical Derivatization of 6-Aminohexylphosphonic Acid

The synthesis and subsequent chemical modification of this compound are pivotal for its application in diverse scientific fields, including materials science and medicinal chemistry. This article delves into the laboratory-scale synthetic routes for its precursors and explores the strategic derivatization of the parent molecule to enhance its functionality.

Advanced Spectroscopic and Computational Characterization of 6 Aminohexylphosphonic Acid Modified Interfaces

Vibrational and Resonance Spectroscopies for Chemical Environment Analysis

Vibrational and resonance spectroscopies are powerful tools for probing the local chemical environment and binding conformations of 6-aminohexylphosphonic acid on a substrate.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

DRIFT spectroscopy confirms the successful grafting of this compound onto surfaces and provides insight into the interactions of the phosphonate (B1237965) moiety. Analysis of this compound on a titanium dioxide (TiO₂) substrate shows a characteristic pattern in the P–O stretching region, between 900 and 1300 cm⁻¹. nih.gov

This region is defined by a superposition of at least three primary absorption bands. nih.gov These bands are indicative of the various vibrational modes of the phosphonate group interacting with the metal oxide surface. To mitigate interference from adsorbed water molecules, which can obscure spectral features, DRIFT spectra are sometimes recorded at elevated temperatures, such as 100 °C and 200 °C, under vacuum. nih.gov

Table 1: Characteristic DRIFT Absorption Bands for this compound on TiO₂

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1116 | P-O Stretch |

| 1042 | P-O Stretch |

| 990 | P-O Stretch |

Data sourced from analysis of the P–O region of 6AHPA20mM50 grafted on Hombikat M311. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Environments (e.g., ³¹P NMR)

Solid-state ³¹P NMR spectroscopy offers detailed information about the local chemical environments and conformations of the phosphorus atom in this compound upon its attachment to a surface. The technique can distinguish between the free precursor molecule and its state once grafted. nih.gov

The pure, unbound this compound precursor exhibits a sharp resonance signal at approximately 31.2 ppm. nih.govresearchgate.net After grafting onto a TiO₂ substrate, the spectrum changes significantly. It displays a broad signal envelope, spanning from approximately 14 ppm to 38 ppm, which indicates a variety of different chemical environments for the phosphorus atom. nih.govresearchgate.net Within this broad signal, a sharper main resonance peak is observed at 30 ppm, which is only a slight upfield shift of 1.2 ppm compared to the pure precursor. nih.gov An upfield shoulder is also present around 22 ppm. The relative sharpness of the main resonance signal for the C6 chain of this compound, compared to shorter amino-alkylphosphonates, may suggest a lower diversity in its surface conformations. nih.govresearchgate.net

Table 2: ³¹P NMR Chemical Shifts of this compound

| Sample | Signal Type | Chemical Shift (ppm) |

|---|---|---|

| Pure Precursor | Sharp Resonance | 31.2 |

| Grafted on TiO₂ | Main Resonance | 30.0 |

| Grafted on TiO₂ | Upfield Shoulder | ~22 |

| Grafted on TiO₂ | Broad Envelope Range | 14 - 38 |

Chemical shifts are referenced to orthophosphoric acid (H₃PO₄) at 0 ppm. nih.govuhasselt.be

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material. acs.org

Analysis of Nitrogen (N1s) Chemical States

High-resolution XPS scans of the N1s region are used to analyze the chemical state of the terminal amine group of this compound after immobilization. Studies on TiO₂ surfaces reveal that the amine functionality exists in at least two distinct chemical states. nih.gov

The deconvolution of the broad, asymmetric N1s signal shows two primary components. The first, at a binding energy of 399.5 ± 0.1 eV , is assigned to the neutral, non-interacting free amine group (NH₂). The second component, at a higher binding energy of 401.4 ± 0.1 eV , corresponds to the protonated amine group (NH₃⁺). nih.gov The protonation of the amine is believed to occur through interactions with acidic P–OH groups on adjacent molecules or with hydroxyl groups on the substrate surface. nih.gov Further studies have shown that under certain conditions, such as annealing in air, the amine groups can react with atmospheric CO₂, leading to the formation of an isocyanate group (–N=C=O), which presents a different N1s binding energy at approximately 400.3 ± 0.2 eV. uantwerpen.be

Table 3: N1s Binding Energies for Surface-Bound this compound

| Binding Energy (eV) | Assigned Chemical State | Condition |

|---|---|---|

| 399.5 ± 0.1 | Free Amine (NH₂) | As-grafted on TiO₂ |

| 401.4 ± 0.1 | Protonated Amine (NH₃⁺) | As-grafted on TiO₂ |

| 400.3 ± 0.2 | Isocyanate (–N=C=O) | After annealing in air |

Binding energies are typically calibrated using the adventitious carbon C1s peak at 284.8 eV. uantwerpen.be

Elucidation of Phosphorus (P2p) Binding Modes

Analysis of the P2p core level, along with related oxygen signals, elucidates how the phosphonic acid headgroup binds to the metal oxide substrate. While the P2p signal confirms the presence of phosphorus, the deconvolution of the O1s signal provides more direct evidence of the binding mode. For this compound on titanium oxide, a component in the O1s spectrum at 531.2 ± 0.2 eV is assigned to the formation of Ti–O–P covalent bonds. uantwerpen.be Another component at 531.9 ± 0.2 eV is attributed to P–OH groups coordinated with surface hydroxyls (P–OH---Ti). uantwerpen.be

These findings are consistent with the phosphonate group anchoring to the surface in mono- and bidentate binding modes. Further analysis of the P2p signal upon thermal annealing suggests a transformation to include some tridentate bonds, indicating a stronger, more direct interaction with the surface. uantwerpen.be The binding energy for the P2p peak itself in similar phosphonate systems is typically observed around 133-134 eV. researchgate.net

Table 4: O1s Binding Energies Indicating Phosphorus Binding Modes on TiO₂

| Binding Energy (eV) | Assignment | Implied Interaction |

|---|---|---|

| 531.2 ± 0.2 | Ti–O–P | Covalent bond formation |

| 531.9 ± 0.2 | P–OH---Ti | Coordination with surface hydroxyls |

These O1s components confirm the interaction of the phosphonate headgroup with the titanium oxide surface. uantwerpen.be

Surface Charge Characterization: Zeta Potential Measurements

Zeta potential measurements characterize the surface charge of particles or a solid surface in a liquid medium, providing insights into the proton-exchange properties of the modified interface. The isoelectric point (IEP), where the zeta potential is zero, is a key parameter derived from these measurements. nih.gov

For an unmodified TiO₂ support like Hombikat M311, the IEP is found at a pH of 6.5. nih.gov After grafting with this compound, the surface chemistry is significantly altered. The resulting interface displays the characteristics of both the acidic phosphonic acid (P–OH) groups and the basic amine (NH₂) groups. nih.gov This dual functionality shifts the zeta potential curve. The presence of the alkaline NH₂ groups, in particular, leads to a higher IEP compared to the unmodified substrate. This effect is modulated by the alkyl chain length, with longer chains like the hexyl group in this compound resulting in a higher IEP compared to shorter-chain amino-alkylphosphonates. Measurements are typically conducted in a controlled ionic strength solution, such as 10 mM aqueous NaCl, to ensure consistency. nih.gov

Table 5: Isoelectric Point (IEP) Comparison

| Surface | Isoelectric Point (pH) |

|---|---|

| Unmodified TiO₂ (Hombikat M311) | 6.5 |

| TiO₂ grafted with this compound | > 6.5 |

The IEP of the modified surface reflects the combined acidic and basic nature of the grafted molecule. nih.gov

Microscopic and Mass Spectrometric Techniques for Surface Morphology and Molecular Information

The comprehensive characterization of surfaces modified with this compound requires a suite of advanced analytical techniques capable of providing information on both the physical topography and the chemical nature of the interface. Microscopic and mass spectrometric methods are indispensable in this regard, offering complementary insights into the structure and composition of the molecular layer.

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. mdpi.com In the context of this compound modified interfaces, AFM is instrumental in visualizing the morphology of the self-assembled monolayer (SAM), assessing its uniformity, and determining the thickness of the deposited layer. nih.govacs.org

The operational principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser beam reflected onto a photodiode. This deflection is then used to generate a topographical map of the surface. mdpi.com For surfaces modified with this compound, AFM can be employed in various modes, such as contact mode or tapping mode, to minimize potential damage to the organic layer.

Detailed research findings from studies on similar alkylphosphonic acid SAMs demonstrate the utility of AFM in characterizing the formation and quality of the monolayer. For instance, AFM has been used to confirm the complete coverage of stainless steel surfaces by self-assembled monolayers of alkylphosphonic acids. nih.gov The technique can also reveal the presence of defects, such as pinholes or aggregates, within the monolayer, which is crucial for understanding the performance of the modified surface in various applications. Moreover, by mechanically removing a portion of the monolayer (a technique known as nanoshaving or nanografting), the height difference between the modified and unmodified areas can be measured, providing a direct determination of the layer thickness. acs.org This thickness measurement can be compared with theoretical molecular lengths to infer the orientation and packing density of the this compound molecules on the surface.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Surface Roughness (Rq) | < 1 nm (for a well-formed monolayer) | Indicates the smoothness and uniformity of the this compound layer. |

| Layer Thickness | 1.0 - 1.5 nm | Correlates with the molecular length and provides insight into the tilt angle of the adsorbed molecules. |

| Surface Coverage | > 95% | Demonstrates the efficiency of the self-assembly process and the integrity of the protective layer. |

| Defect Density | Low (isolated pinholes) | Impacts the barrier properties and overall performance of the modified surface. |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost few nanometers of a material's surface. europeanproceedings.com For interfaces modified with this compound, ToF-SIMS is invaluable for confirming the presence of the molecule on the surface, identifying its characteristic fragments, and probing the chemical bonding at the organic-substrate interface. researchgate.netmdpi.com

The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. nih.gov These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a detailed fingerprint of the surface chemistry. europeanproceedings.com

In the analysis of a this compound modified surface, ToF-SIMS can detect characteristic positive and negative ion fragments. Positive ion spectra would be expected to show peaks corresponding to the protonated molecule and fragments of the hexylamino chain, while negative ion spectra would reveal the phosphonate headgroup and its interaction with the substrate. For example, the detection of fragments such as PO₂⁻, PO₃⁻, and substrate-P-O clusters provides direct evidence of the covalent attachment of the phosphonic acid to a metal oxide surface. researchgate.net The presence of nitrogen-containing fragments would confirm the integrity of the amino-functionalized alkyl chain. researchgate.net

| Ion Fragment | Expected m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 182.1 | Protonated parent molecule of this compound. |

| C₆H₁₄N⁺ | 100.1 | Fragment corresponding to the hexylamine (B90201) portion. |

| PO₂⁻ | 62.9 | Fragment from the phosphonate headgroup. |

| PO₃⁻ | 78.9 | Fragment from the phosphonate headgroup, indicating surface binding. |

| [Substrate+PO₃]⁻ | Variable | Indicates covalent bonding between the phosphonate and the substrate. |

Desorption Electrospray Ionization-High-Resolution Mass Spectrometry (DART-HRMS)

Desorption Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid and direct analysis of samples in their native state with minimal or no sample preparation. nih.govbruker.com This technique is particularly advantageous for the characterization of modified interfaces as it can provide molecular information directly from the surface under ambient conditions. researchgate.net

The DART ion source operates by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which desorbs and ionizes analytes from the surface. nih.gov The ionized molecules are then introduced into a high-resolution mass spectrometer for accurate mass analysis. This allows for the determination of elemental compositions and the identification of unknown compounds. acs.org

For a surface modified with this compound, DART-HRMS could be used to rapidly confirm the presence of the compound on the surface by detecting its protonated molecule, [M+H]⁺, with high mass accuracy. This rapid screening capability makes it a useful tool for quality control in surface modification processes. nist.gov While the literature on the specific application of DART-HRMS to phosphonic acid monolayers is not extensive, its proven ability to analyze a wide range of organic molecules on various surfaces suggests its potential for the characterization of this compound modified interfaces. nih.govcarleton.ca The technique's speed and ease of use could facilitate high-throughput screening of different surface preparations and aging studies.

Computational Modeling and Simulation Approaches for Interfacial Phenomena

Computational modeling and simulation provide a powerful molecular-level lens to understand the complex phenomena occurring at interfaces modified with this compound. These methods complement experimental techniques by offering detailed insights into adsorption mechanisms, molecular conformations, and dynamic processes that are often difficult to probe experimentally.

Density Functional Theory (DFT) and Periodic Boundary Conditions (PBC) Calculations for Adsorption Structures and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ub.edu When combined with Periodic Boundary Conditions (PBC), DFT calculations can accurately model the adsorption of molecules on crystalline surfaces, making it an ideal tool for studying the interaction of this compound with various substrates. researchgate.net

These calculations can predict the most stable adsorption geometries, determine the binding energies, and elucidate the nature of the chemical bonds formed between the phosphonic acid headgroup and the surface atoms. cnr.itnih.gov For instance, DFT can distinguish between monodentate, bidentate, and tridentate binding modes of the phosphonate group to a metal oxide surface. researchgate.net

| Adsorption Mode | Calculated Adsorption Energy (eV) | Key Interactions |

|---|---|---|

| Monodentate | -1.5 to -2.0 | One P-O-Substrate bond. |

| Bidentate (bridging) | -2.5 to -3.5 | Two P-O-Substrate bonds to different surface metal atoms. |

| Bidentate (chelating) | -2.0 to -3.0 | Two P-O-Substrate bonds to the same surface metal atom. |

| Tridentate | -3.0 to -4.0 | Three P-O-Substrate bonds. |

Molecular Dynamics Simulations for Surface Disposition and Reaction Kinetics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of the this compound molecules on a surface. acs.orgnih.gov

MD simulations are particularly useful for investigating the self-assembly process of the monolayer, including the kinetics of adsorption and the final disposition of the molecules on the surface. rsc.orgmdpi.com These simulations can model the influence of solvent molecules, temperature, and surface coverage on the structure and ordering of the organic film. researchgate.netmdpi.com For example, simulations can track the orientation of the alkyl chains and the conformation of the amino-terminal groups as the monolayer forms.

Furthermore, MD simulations can be used to explore the reaction kinetics of processes occurring at the modified interface. For instance, the interaction of the terminal amino groups with other molecules from the surrounding environment can be simulated to understand their accessibility and reactivity. acs.org This is crucial for applications where the amino group is intended to serve as a reactive site for further functionalization. While specific MD studies on this compound are not abundant, the methodology has been successfully applied to a wide range of similar systems, demonstrating its potential to provide valuable insights into the dynamic aspects of these interfaces. nih.govresearchgate.net

Research on Functional Performance of 6 Aminohexylphosphonic Acid Grafted Materials

Investigations into Metal Adsorption and Scavenging Mechanisms

The terminal amine groups on 6-aminohexylphosphonic acid-grafted materials make them effective for adsorbing metal ions from aqueous solutions. researchgate.net Research has explored their efficiency in scavenging various metals, with a particular focus on precious metals like palladium.

Studies have systematically investigated the palladium adsorption performance of titanium dioxide (TiO2) surfaces grafted with amino-alkylphosphonic acids of varying chain lengths, including this compound (a C6 chain). acs.orgnih.gov One key finding is that the degree of surface modification, or the number of grafted groups per square nanometer, decreases as the alkyl chain length increases under the same synthesis conditions. nih.govvub.be For this compound, the modification degrees obtained are the lowest among the studied chain lengths, ranging from 0.4 to 0.7 groups per nm². nih.gov This phenomenon is attributed to the longer chains potentially folding back and sterically hindering other molecules from binding to the surface. vub.beacs.org

| Amino-Alkylphosphonic Acid | Alkyl Chain Length | Modification Degree (#/nm²) |

|---|---|---|

| Aminomethylphosphonic Acid (AMPA) | C1 | Higher than C3 and C6 |

| 3-Aminopropylphosphonic Acid (3APPA) | C3 | Intermediate |

| This compound (6AHPA) | C6 | 0.4 - 0.7 |

Applications in Heterogeneous Catalysis and Catalyst Support Modification

This compound and similar amino-alkylphosphonic acids are utilized to modify the surfaces of catalyst supports, creating bifunctional catalysts. nrel.govosti.gov The phosphonic acid group provides strong Brønsted acid sites, while the amine group can act as a basic site or a point for further functionalization. nrel.govosti.gov This modification strategy has been explored for various supports, including TiO₂, Al₂O₃, and CeO₂. nrel.gov The introduction of these functional groups can enhance catalytic activity and selectivity in reactions such as hydrodeoxygenation. nrel.govosti.gov The ability to tune the acidic and basic properties of the catalyst support by grafting molecules like this compound opens up possibilities for designing more efficient heterogeneous catalysts for a range of chemical transformations. researchgate.neteeer.org

Research on CO2 Capture and Separation Technologies

The amine functionality present in this compound makes materials grafted with this compound candidates for CO₂ capture and separation technologies. acs.orgnih.gov Amine-based materials are known to react with CO₂ through the formation of carbamates or bicarbonate species. chemrxiv.org While specific studies focusing solely on this compound for this application are emerging, the principle is well-established with other amine-functionalized materials. mdpi.com Research in this area investigates the CO₂ adsorption capacity, selectivity over other gases, and the energy requirements for regeneration of the adsorbent material. The stable grafting of this compound onto solid supports could offer advantages over liquid amine systems by reducing corrosion and energy costs associated with regeneration. chemrxiv.org

Enzyme Immobilization Platforms and Bioconjugation Strategies

The surface modification of materials with this compound provides a versatile platform for the immobilization of enzymes and other biomolecules. acs.orgnih.gov The terminal amine groups are readily available for covalent coupling, allowing for the stable attachment of biological molecules.

The primary amine group at the terminus of the hexyl chain of this compound serves as a reactive site for various bioconjugation chemistries. acs.org This allows for the covalent attachment of enzymes, antibodies, and other proteins to the surface of the material. nih.govrsc.org Common strategies involve the use of cross-linking agents that react with the amine group on one end and a suitable functional group on the biomolecule on the other. researchgate.net This method of immobilization can enhance the stability and reusability of enzymes, making them more suitable for industrial applications. mdpi.com The ability to create a stable, covalently linked layer of biomolecules is critical for the development of biosensors, biocatalysts, and other biotechnological devices. researchgate.net

Influence of Modified Surface Properties on Enzyme Activity and Stability

The immobilization of enzymes onto solid supports is a critical strategy for enhancing their stability and facilitating their reuse in various biocatalytic processes. The surface chemistry of the support material plays a pivotal role in maintaining the enzyme's structural integrity and, consequently, its catalytic activity. Materials grafted with this compound provide a functionalized surface that can significantly influence the performance of immobilized enzymes.

The primary mechanism involves creating a micro-environment that is conducive to the enzyme's function. The properties of the grafted layer, such as its chemical composition, charge, and hydrophilicity, directly impact the enzyme's conformation and orientation upon immobilization. For enzymes, it is crucial that the immobilization process does not obstruct the active site. nih.gov The efficiency of the ligation chemistry used to attach the enzyme to the surface has been shown to correlate directly with the retention of the enzyme's specific activity and its folded structure. nih.gov Faster, more efficient ligation reactions reduce the probability of an enzyme denaturing on the surface before it can be successfully immobilized. nih.gov

Research on carbonic anhydrase (CA) immobilized on silica (B1680970) microparticles via different coupling chemistries demonstrates this principle. The study compared a slow reaction (AzF-DBCO), an intermediate one (Cys-maleimide), and a fast one (tetrazine-sTCO). The results showed that the fastest ligation chemistry yielded the highest retention of specific activity and the highest apparent folded fraction of the enzyme. nih.gov This suggests that the stability and functionality of the anchoring layer, such as one formed by this compound, are paramount for creating effective biohybrid materials.

| Ligation Chemistry | Relative Reaction Speed | Specific Activity Retention | Apparent Folded Fraction |

|---|---|---|---|

| AzF-DBCO | Slow | 0.27 ± 0.04 | 0.76 ± 0.01 |

| Cys-maleimide | Intermediate | 0.46 ± 0.06 | 0.82 ± 0.02 |

| tetrazine-sTCO | Fast | 0.77 ± 0.03 | 0.87 ± 0.02 |

The surface modification of titanium dioxide (TiO2) with amino-alkylphosphonic acids, including this compound, reveals the presence of both free amine (NH2) and protonated amine (NH3+) groups. nih.govacs.org The ratio of these groups affects the surface charge and its hydrogen bonding capacity, which in turn can influence enzyme stability and activity by affecting the enzyme's local environment.

Development and Characterization of Hybrid (Photo)electric Devices

The functionalization of metal oxide surfaces is a key area of research for developing advanced hybrid (photo)electric devices, including sensors and solar cells. nih.govacs.org this compound is utilized to form self-assembled monolayers (SAMs) on these surfaces, precisely controlling their interfacial properties. The phosphonic acid group provides a stable anchor to metal oxides like titanium dioxide (TiO2), while the hexylamino chain modifies the surface energy and provides functional groups for further interactions. nih.govacs.org

The grafting of amino-alkylphosphonic acids onto TiO2 has been studied systematically to understand the relationship between the alkyl chain length and the resulting surface properties. nih.gov Research comparing aminomethyl- (C1), 3-aminopropyl- (C3), and this compound (C6) shows that the modification degree (number of grafted groups per nm²) decreases as the alkyl chain length increases under the same synthesis conditions. nih.gov This is attributed to folded conformations of the longer chains, which sterically shield a larger area of the surface binding sites. nih.gov

| Compound | Concentration (mM) | Modification Degree (#/nm²) |

|---|---|---|

| Aminomethylphosphonic Acid (AMPA) | 20 | 0.9 |

| 75 | 1.4 | |

| 150 | 1.7 | |

| 3-Aminopropylphosphonic Acid (3APPA) | 20 | 0.6 |

| 75 | 0.8 | |

| 150 | 0.9 | |

| This compound (6AHPA) | 20 | 0.4 |

| 75 | 0.5 | |

| 150 | 0.5 |

Characterization of these modified surfaces using techniques such as X-ray Photoelectron Spectroscopy (XPS) is crucial for understanding their chemical state. Studies on TiO2 foils grafted with this compound have revealed the presence of both free NH2 and protonated NH3+ groups on the surface. nih.govacs.org This coexistence of chemical states is suggested to originate from interactions between the amine groups and surface hydroxyl groups or free P–OH groups. nih.govacs.org The resulting surface charge and potential influence the electronic properties at the interface, which is a critical factor in the performance of hybrid (photo)electric devices.

Biomolecular Coupling Applications and Biosensor Design Principles

The ability to attach biomolecules to inorganic surfaces in a stable and functional manner is fundamental to the development of advanced biomedical devices and biosensors. This compound serves as an effective linker molecule for such applications. acs.org Its bifunctional nature allows it to anchor securely to metal oxide surfaces via its phosphonate (B1237965) group, while presenting a terminal amino group that is available for the covalent coupling of biomolecules. acs.org This strategy has been investigated for the functionalization of TiO2, a widely used biocompatible material. acs.org

A biosensor is an analytical device composed of two main components: a biological recognition element (bioreceptor) and a transducer. researchgate.netnih.gov The bioreceptor, which can be an enzyme, antibody, or nucleic acid, is responsible for selectively interacting with the target analyte. researchgate.netnih.gov This interaction generates a physicochemical signal (such as a change in light, heat, or charge) that is converted by the transducer into a measurable electrical signal. researchgate.net

Fundamental Principles of Biosensor Design:

Specificity: The bioreceptor must exhibit high specificity for the target analyte to avoid interference from other molecules in the sample. nih.gov

Stability: The biological component must be stable under storage and operating conditions to ensure reliable and repeatable measurements. nih.gov Immobilization onto a functionalized surface, such as one prepared with this compound, is a key method for enhancing this stability.

Signal Transduction: The interaction between the analyte and the bioreceptor must produce a clear, reproducible signal that the transducer can accurately convert.

Immobilization: The bioreceptor must be attached to the transducer surface in a way that preserves its biological activity and allows for optimal interaction with the analyte. researchgate.net

This compound directly facilitates the "Immobilization" principle. By forming a stable, oriented monolayer on a transducer surface (e.g., a metal oxide electrode), it provides a reactive platform with available amino groups. acs.org These groups can then be used to covalently bond with the bioreceptor molecules, ensuring their proximity to the transducer and creating a robust and sensitive biosensing interface.

Stability, Degradation, and Longevity of 6 Aminohexylphosphonic Acid Modified Interfaces

Photocatalytic Stability and Photo-Oxidation Processes of Grafted Layers

When 6-aminohexylphosphonic acid is grafted onto photocatalytically active semiconductor metal oxides like titanium dioxide (TiO₂), the organic layer is susceptible to degradation upon exposure to light, particularly UV irradiation. Studies on various organophosphonic acid (PA) monolayers on TiO₂ reveal a common degradation pathway. d-nb.info

Under ambient light and in the presence of humidity, PA-grafted TiO₂ surfaces can undergo self-induced and progressive photo-oxidation. d-nb.inforesearchgate.net This process leads to irreversible changes in the surface chemistry. The degradation primarily affects the organic alkyl chain of the molecule. Research indicates a gradual decrease in the intensity of C-H stretching and bending vibrations in FT-IR spectra upon increasing exposure to UV illumination, signifying the degradation of the grafted organic groups. d-nb.info This photo-oxidation can result in the formation of ketone, aldehyde, and carboxylic acid groups along the carbon chain. d-nb.info

Hydrolytic Stability of Phosphonate (B1237965) Monolayers in Aqueous Environments

A key advantage of using phosphonic acids for surface modification, compared to alternatives like organosilanes, is their superior hydrolytic stability. nih.govresearchgate.net The bond formed between the phosphonate headgroup and metal oxide surfaces is robust in aqueous environments across a range of pH values. uu.nlwur.nl

The Ti-O-P bonds, for instance, are reported to have high hydrolytic stability, remaining intact even when the organic part of the molecule undergoes degradation. d-nb.info This stability is crucial for applications in biological or aqueous media. Research comparing different anchor groups has consistently shown that phosphonate monolayers are more stable under aqueous conditions than silane-based self-assembled monolayers (SAMs). nih.govresearchgate.net

For amino-alkylphosphonic acids, the length of the alkyl chain can influence the stability of the modified surface. A study on aminomethyl-, 3-aminopropyl-, and this compound grafted on TiO₂ found that the pH stability increases with the length of the alkyl chain (C1 < C3 < C6). nih.gov This enhanced stability for longer chains like the hexyl group in this compound is potentially due to the formation of more densely packed or folded structures that can shield the underlying surface and the phosphonate bond from the aqueous environment. nih.gov

Influence of Environmental Conditions (e.g., Humidity, Oxygen) on Grafted Layer Integrity

Environmental factors, particularly humidity and oxygen, play a significant role in the degradation of this compound layers, especially when combined with light exposure. The presence of water molecules is a key factor in the photo-oxidation process on surfaces like TiO₂. d-nb.info

In humid conditions, the grafted phosphonic acid layer can undergo gradual conversion to phosphate (B84403) species through progressive oxidation reactions. d-nb.info This process is accompanied by the degradation of the hexyl amino chain. Conversely, storing and operating these modified surfaces under dry and inert conditions significantly enhances their stability and preserves the initial surface chemistry. d-nb.info The combination of ambient light and humidity appears to initiate and facilitate these photo-induced oxidative reactions, leading to a substantial loss of organic functionality over time. d-nb.inforesearchgate.net Therefore, to ensure the integrity and longevity of the grafted layer, minimizing exposure to moisture and UV light is critical.

Long-Term Ageing Effects on Surface Chemistry and Performance

Over extended periods, interfaces modified with this compound can experience significant ageing effects, leading to changes in their chemical structure and functional performance. Even under ambient storage conditions, irreversible changes in the surface chemistry of organophosphonic acid-grafted TiO₂ have been observed over a timespan of two years. d-nb.info

The primary long-term ageing mechanism involves the slow oxidation of the grafted layer. This includes the degradation of the organic hexyl chain, leading to a decrease in carbon content, and the conversion of the phosphonate headgroup into phosphate species. d-nb.info For this compound modified TiO₂, these changes are observable through techniques like ³¹P NMR, which show the evolution of new phosphorus environments over a period of 300 days. d-nb.info

These chemical changes can alter the surface properties, such as wettability and charge, which in turn affects the performance in its intended application. The degradation of the amino-terminated alkyl chain, for example, would diminish the capacity for subsequent molecular coupling or reduce its effectiveness in applications relying on the amine functionality. The stability of the material is maximized under inert and dry storage conditions, which helps to prevent these degradation pathways and extend the functional lifetime of the modified surface. d-nb.info

Data Tables

Table 1: Effect of Environmental Conditions on the Stability of Organophosphonic Acid (PA) Grafted on TiO₂

| Condition | Observed Effect on Grafted Layer | Reference |

| Humid Atmosphere + Ambient Light | Progressive oxidation of the phosphonate to phosphate species. Degradation of the organic carbon chain. Significant loss of organic functionality (40-60 wt%). | d-nb.info |

| Dry and Inert Atmosphere | Maximized stability. Preservation of the initial surface chemistry. Formation of new phosphorus environments upon ageing was absent. | d-nb.info |

| UV Illumination in Water | Degradation of the grafted organic groups. The inorganic Ti-O-P bond remains largely unchanged. | d-nb.info |

Table 2: Summary of Stability Characteristics of Phosphonate Monolayers

| Stability Type | Key Research Findings | Reference |

| Photocatalytic Stability | The organic chain is susceptible to photo-oxidation, while the metal oxide-phosphorus bond is stable. | d-nb.info |

| Hydrolytic Stability | Superior to silane-based monolayers in aqueous environments. | nih.govresearchgate.net |

| pH Stability | For amino-alkylphosphonic acids on TiO₂, stability increases with alkyl chain length (C1 < C3 < C6). | nih.gov |

| Long-Term Stability | Slow degradation and oxidation occur over months to years under ambient conditions, accelerated by humidity and light. | d-nb.info |

Theoretical Frameworks and Mechanistic Interpretations in 6 Aminohexylphosphonic Acid Research

Theoretical Models of Surface Adsorption and Conformation

The adsorption of 6-aminohexylphosphonic acid onto a substrate is a complex process governed by the interplay of various intermolecular forces. Theoretical models are essential for predicting how these molecules arrange themselves on a surface, a critical factor for the functionality of the modified material.

Molecular dynamics (MD) simulations are a primary tool for investigating the conformational landscape of adsorbed molecules. These models can simulate the behavior of the molecule on different surfaces, such as hydrophobic or polar substrates. On hydrophobic surfaces, the alkyl chain of this compound is expected to interact strongly, leading to a more ordered, flattened conformation that maximizes contact. This strong interaction reduces the molecule's conformational freedom. Conversely, on polar or hydroxylated surfaces, the interaction is dominated by the phosphonic acid and amino head groups, allowing the alkyl chain greater conformational flexibility. The number of accessible conformations is therefore significantly influenced by the surface chemistry. nih.gov

The adsorption process itself can be described by kinetic models like the Langmuir adsorption model, which is often used to parameterize adsorption kinetics in systems where interfacial processes are critical. nih.gov This model assumes a monolayer adsorption on a surface with a finite number of identical sites.

Table 1: Predicted Conformational Behavior of this compound on Different Surfaces

| Surface Type | Dominant Interaction | Predicted Molecular Conformation | Conformational Entropy |

|---|---|---|---|

| Hydrophobic (e.g., CH₃-terminated SAM) | Van der Waals forces with the hexyl chain | Lies flat on the surface; ordered structure | Low |

| Hydrophilic/Polar (e.g., OH-terminated SAM) | Hydrogen bonding with -NH₂ and -PO(OH)₂ groups | Chains extend away from the surface; more disordered | High |

| Metal Oxide (e.g., TiO₂, Al₂O₃) | Strong covalent/ionic bonding via the phosphonic acid group | Anchored by the phosphonic acid group; chain orientation depends on packing density | Variable |

This table is generated based on theoretical principles analogous to studies of peptide adsorption on self-assembled monolayers (SAMs). nih.gov

Theoretical approaches based on molecular theory can also account for the size, shape, and charge of each species in the system to predict thermodynamic properties, including adsorption isotherms and the probability of different polymer conformations. mdpi.com These models are crucial for understanding how factors like surface curvature and the density of tethered molecules affect the entropic barrier to adsorption and the resulting surface properties. mdpi.com

Computational Insights into Proton Transfer and Hydrogen Bonding at Modified Interfaces

At the molecular level, the behavior of this compound at an interface is heavily influenced by its ability to form hydrogen bonds and participate in proton transfer events. Due to the presence of both an acidic phosphonic acid group and a basic amino group, the molecule can exist in various protonation states, including a zwitterionic form where the amino group is protonated (-NH₃⁺) and the phosphonic acid is deprotonated (-PO₃H⁻ or -PO₃²⁻).

Computational chemistry, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) methods, plays a key role in determining the most probable protonation states of such molecules in specific environments. mdpi.com The protonation state is critical as it dictates the electrostatic interactions at the interface and the molecule's role in chemical reactions. mdpi.comnih.gov For instance, the relocation of a single proton is often sufficient to initiate or promote a chemical reaction in a structured environment. mdpi.com

The formation of hydrogen-bond networks is a key feature of interfaces modified with this compound. scienceopen.com These networks, involving the phosphonic acid and amino groups, surface functionalities (like hydroxyl groups), and surrounding water molecules, serve as pathways for proton transfer. scienceopen.comchallenge-family.com The efficiency of proton transfer is greatest when the pKa values of the proton donor and acceptor are closely matched, which can lead to the formation of short, strong hydrogen bonds. challenge-family.com The structure and extent of these H-bond networks are critical for functions like proton conductivity across the interface. scienceopen.com Computational studies can elucidate how these networks tune the proton-coupled steps that are integral to many interfacial chemical processes. nih.govnih.gov

Table 2: Key Protonation States and H-Bonding Features of Interfacial this compound

| Feature | Description | Relevance | Computational Method |

|---|---|---|---|

| Protonation States | Can exist as cationic, anionic, neutral, or zwitterionic forms depending on local pH and electrostatic environment. | Determines charge at the interface, influencing adsorption and electrostatic interactions. | QM/MM, DFT Calculations |

| Hydrogen Bonding | Acts as both H-bond donor (from -NH₃⁺, -P-OH) and acceptor (at -P=O, -NH₂). | Stabilizes the adsorbed layer; creates pathways for proton transport. | Molecular Dynamics (MD) |

| Proton Transfer | Movement of protons between the molecule, surface sites, and solvent molecules. | Essential for acid-base catalysis and other interfacial reactions. | Ab initio MD, QM/MM |

Comparative Studies and Structural Analogues of 6 Aminohexylphosphonic Acid

Chain Length Homologues: Research on Aminomethyl-, 3-Aminopropyl-, and 12-Aminododecylphosphonic Acids

The influence of the alkyl chain length in ω-aminoalkylphosphonic acids is a critical factor determining their physicochemical properties and interaction with surfaces. Research comparing homologues of 6-aminohexylphosphonic acid, such as aminomethylphosphonic acid (AMPA), 3-aminopropylphosphonic acid (3-APPA), and longer-chain variants, reveals significant differences in their surface interactions, pKa values, and ultimate performance in various applications.

A key study investigated the grafting of aminomethyl-, 3-aminopropyl-, and this compound onto titanium dioxide (TiO₂) to understand the chain-length dependence on surface properties. nih.gov The results indicated a clear impact of the alkyl chain length on the modification degree and the chemical states of the amine functional group. nih.gov For AMPA, a much larger difference in surface properties was observed compared to its longer-chain counterparts, 3-APPA and this compound. nih.gov This suggests that the shorter chain in AMPA leads to distinct surface interactions. The pKa values of the phosphonic acid's P-OH groups also show a trend with chain length. The first dissociating P-OH group's pKa value decreases with decreasing chain length, which may contribute to differences in the isoelectric points of the modified surfaces. nih.gov

Aminomethylphosphonic acid (AMPA) is widely known as the primary metabolite of the herbicide glyphosate. nih.govmdpi.comnih.gov Its environmental prevalence has led to extensive studies on its behavior in soil and water. mdpi.comnih.govcdnsciencepub.com AMPA is noted for its strong adsorption to soil particles and persistence in the environment. nih.gov

3-Aminopropylphosphonic acid (3-APPA) is recognized as a phosphonic analogue of gamma-aminobutyric acid (GABA) and acts as a GABAB receptor agonist. medchemexpress.comnih.gov It has been used in studies involving the graft modification of mesoporous titanium dioxide, where its amino group was found to influence surface interactions and coordination modes. medchemexpress.comresearchgate.net The compound is also a known selective antagonist at GABAC receptors. sigmaaldrich.com

While direct comparative studies with 12-aminododecylphosphonic acid are less common in the reviewed literature, the trends observed with shorter chains suggest that increasing the hydrocarbon length would further enhance hydrophobic characteristics and potentially alter self-assembly and surface-binding properties. The effectiveness of aminophosphonic acids as inhibitors of biological processes has been shown to be dependent on chain length. nih.gov

The table below summarizes key properties of the discussed chain length homologues.

| Compound Name | Abbreviation | Chain Length | Key Research Findings |

| Aminomethylphosphonic acid | AMPA | C1 | Primary metabolite of glyphosate; strong soil adsorbent; shows distinct surface properties on TiO₂ compared to longer chains. nih.govnih.gov |

| 3-Aminopropylphosphonic acid | 3-APPA | C3 | GABAB receptor agonist; used for surface modification of TiO₂; amine group influences surface interactions. medchemexpress.comresearchgate.net |

| This compound | 6-AHPA | C6 | Chain length impacts surface modification degree and chemical state of the amine group on TiO₂. nih.gov |

Studies with Alkylphosphonic Acid Counterparts (e.g., Propylphosphonic Acid)

To isolate the role of the terminal amino group in ω-aminoalkylphosphonic acids, comparative studies are often conducted with their direct alkylphosphonic acid counterparts, which lack the amine functionality. These studies highlight the significant influence of the amino group on surface interactions and modification efficiency.

Research comparing the grafting of 3-aminopropylphosphonic acid (3-APPA) and propylphosphonic acid (PPA) onto mesoporous TiO₂ powder provides direct insight into the amine group's impact. researchgate.net The study found that at higher concentrations and temperatures (90 °C), lower degrees of surface modification were achieved with 3-APPA compared to PPA. researchgate.net This difference is attributed to amine-induced surface interactions that hinder the grafting process. The amine group in 3-APPA can engage in intra-adsorbate, inter-adsorbate, and adsorbate-surface interactions, leading to a more complex adsorption behavior than the simple alkylphosphonic acid. researchgate.net

A combination of spectroscopic analysis and Density Functional Theory (DFT) calculations revealed that for 3-APPA, a mixture of surface conformations exists, with the amine group participating in various interactions. researchgate.net This contrasts with PPA, where the interaction is primarily dictated by the phosphonate (B1237965) headgroup. The study concluded that a significant ratio of protonated amine groups (NH₃⁺) to neutral amine groups (NH₂) exists on the surface, irrespective of the modification conditions, indicating a strong interaction between the amine and the surface or adjacent molecules. researchgate.net

These findings underscore that the terminal amino group is not a passive component but actively participates in and influences the binding and orientation of the molecule on a surface, a factor not present in simple alkylphosphonic acids like propylphosphonic acid.

| Feature | 3-Aminopropylphosphonic Acid (3-APPA) | Propylphosphonic Acid (PPA) |

| Functional Groups | Terminal Amine (-NH₂) and Phosphonic Acid (-PO(OH)₂) | Terminal Methyl (-CH₃) and Phosphonic Acid (-PO(OH)₂) |

| Surface Modification | Lower modification degree at high concentrations due to amine-induced interactions. researchgate.net | Higher modification degree compared to 3-APPA under similar conditions. researchgate.net |

| Surface Interactions | Complex interactions involving amine group (intra- and inter-molecular, adsorbate-surface). researchgate.net | Primarily interaction through the phosphonate headgroup. |

| Conformation | Coexistence of various structures with the amine group involved in different interactions. researchgate.net | More uniform surface arrangement. |

Chiral α-Aminophosphonic Acid Analogues in Stereoselective Interactions

α-Aminophosphonic acids are structural analogues of α-amino acids where a tetrahedral phosphonic acid group replaces the planar carboxylic acid group. nih.govmdpi.com This structural change has profound implications for their biological activity, which is often highly dependent on the absolute configuration of the α-carbon. nih.govscispace.com Consequently, the study of chiral α-aminophosphonic acid analogues is crucial for understanding stereoselective interactions in biological and chemical systems.

Chiral recognition involves the differentiation between enantiomers, which can be achieved by forming transient diastereomeric complexes with a chiral selector. In the gas phase, mass spectrometry has been employed to study these interactions.

A notable study investigated the diastereoselective fragmentation of chiral α-aminophosphonic acids by forming diastereomeric clusters with metal ions. nih.gov Specifically, complexes were generated using enantiomers of (1-aminopropyl)phosphonic acid and (1-aminohexyl)phosphonic acid. nih.gov These non-covalent diastereomeric complexes, such as [M(AS)(BS)₂]⁺ and [M(AR)(BS)₂]⁺ (where M is a metal ion, A and B are different chiral aminophosphonic acids), are formed in the electrospray ionization (ESI) source of a mass spectrometer. nih.gov The relative stability of these diastereomeric complexes in the gas phase dictates their fragmentation patterns under collision-induced dissociation (CID), allowing for chiral discrimination. nih.gov The formation of such diastereomeric aggregates, which can turn an enantiomeric relationship into a diastereomeric one, is also observed in solution and can be influenced by self-complementary hydrogen-bond donors and acceptors within the molecules. nih.gov

Spectroscopic and spectrometric techniques are powerful tools for enantiodiscrimination of chiral α-aminophosphonic acids. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary method for chiral analysis due to its speed and sensitivity. nih.govpolyu.edu.hk

In the aforementioned study, collision-induced dissociation (CID) of the generated diastereomeric complexes led to distinct fragmentation patterns. nih.gov The abundance ratios of the fragment ions, for example, [MA(S)B(S)]⁺/[M(B(S))₂]⁺ versus [MA(R)B(S)]⁺/[M(B(S))₂]⁺, were different. This difference, quantified as a chiral resolution factor, depends on the relative stabilities of the diastereomeric precursor ions. nih.gov This approach effectively translates the subtle energy differences between diastereomeric complexes into measurable differences in ion abundances, providing a basis for enantiomeric distinction. The choice of metal ion (e.g., Li⁺, Na⁺, Ag⁺) was also found to influence the degree of chiral resolution. nih.gov

Other methods, such as chromatography using chiral stationary phases, are also used to separate enantiomers of aminophosphonic acids, often in conjunction with spectroscopic detection. nih.gov These techniques rely on the differential interaction of enantiomers with a chiral environment to achieve separation.

6-Aminohexanoic Acid (Ahx) as a Structural Parallel for Flexible Linkers in Biologically Active Structures

6-Aminohexanoic acid (Ahx), also known as ε-aminocaproic acid, is the carboxylic acid analogue of this compound. It is an ω-amino acid characterized by a flexible, hydrophobic six-carbon chain. nih.govresearchgate.net This structure makes it a valuable component in chemical synthesis, particularly as a linker or spacer in modified peptides and other biologically active molecules. researchgate.netnih.gov Its role provides a strong structural and functional parallel to the potential applications of this compound as a linker.

Beyond its use as a linker in peptides, 6-aminohexanoic acid is a fundamental monomer in the polymer industry. It undergoes condensation polymerization, where the amino group of one monomer reacts with the carboxylic acid group of another, to form the synthetic polyamide known as nylon-6. nih.govsavemyexams.comebi.ac.uk This demonstrates the bifunctional reactivity of the molecule, a characteristic shared with this compound.

| Compound | Functional Groups | Key Role as Linker | Industrial Use |

| 6-Aminohexanoic Acid (Ahx) | -NH₂ and -COOH | Acts as a flexible, hydrophobic spacer in modified peptides to reduce steric hindrance and improve solubility. nih.govbiosynth.comlifetein.com | Monomer for the synthesis of nylon-6 polyamide. nih.govsavemyexams.com |

| This compound | -NH₂ and -PO(OH)₂ | (Structural Parallel) The bifunctional nature and flexible six-carbon chain suggest a similar potential as a linker, with the phosphonate group offering different chemical properties (e.g., metal chelation, surface binding). | N/A |

Implications for Macromolecular Architecture and Cellular Internalization

The molecular structure of this compound, particularly when compared to its shorter-chain analogues, has significant implications for the construction of macromolecular architectures and for the processes of cellular internalization. The interplay between the phosphonic acid headgroup, the terminal amino group, and the length of the alkyl chain dictates the molecule's behavior in complex systems, from self-assembled monolayers to interactions with biological membranes.

Research into amino-alkylphosphonic acids grafted onto surfaces like titanium dioxide (TiO2) has provided valuable insights into how chain length influences macromolecular arrangement. nih.govacs.org When molecules such as this compound and its shorter-chain counterparts, aminomethylphosphonic acid (AMPA) and 3-aminopropylphosphonic acid (3APPA), are anchored to a substrate, the length of the alkyl chain plays a crucial role in the resulting surface properties. nih.govacs.org

Studies have shown that the degree of surface modification decreases as the alkyl chain length increases. nih.govacs.org This suggests that longer chains, as in this compound, may adopt folded conformations. nih.govacs.org In such a conformation, the terminal amino group can interact with the surface, causing the molecule to bend back on itself. This folding sterically hinders adjacent binding sites, leading to a lower density of grafted molecules compared to shorter-chain analogues like AMPA. nih.govacs.org These conformational differences have a direct impact on the architecture of the resulting macromolecular layer, affecting properties like surface coverage and the accessibility of functional groups. nih.govacs.org

While direct studies on the cellular internalization of this compound are not extensively detailed in the provided research, the structural characteristics of aminophosphonic acids in general provide a basis for understanding their potential interactions with cell membranes. Aminophosphonic acids are structural analogues of amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic group. researchgate.net This structural mimicry can be a key factor in their biological activity and cellular uptake, as they may interact with cellular transport mechanisms for amino acids.

The presence of a primary amino group in this compound and its analogues is significant for cellular interactions. This group can be protonated under physiological conditions, imparting a positive charge to the molecule. This positive charge can facilitate electrostatic interactions with the negatively charged components of cell membranes, which is often a preliminary step in cellular internalization. The length of the alkyl chain in this compound influences the spatial separation of the positive charge from the phosphonate group, which could modulate the strength and nature of these membrane interactions.

Furthermore, the dual functionality of aminophosphonic acids makes them valuable for the development of drug delivery systems. researchgate.netfrontiersin.org They can be used to modify nanoparticles, creating a biocompatible shell that can be further functionalized for targeted delivery. researchgate.net The alkyl chain length, as seen in the comparison between this compound and its analogues, would be a critical design parameter in such systems, influencing the packing density on the nanoparticle surface and the presentation of the amino groups for drug conjugation or targeting ligand attachment. The ability to control the architecture of these nanoparticle coatings at the molecular level is essential for optimizing their interaction with cells and facilitating efficient internalization.

Comparative Data of this compound and Its Analogues

| Compound Name | Abbreviation | Alkyl Chain Length | Observed Conformation on TiO2 Surfaces | Implications for Macromolecular Architecture | Potential Implications for Cellular Internalization |

|---|---|---|---|---|---|

| Aminomethylphosphonic Acid | AMPA | C1 | Less prone to folding due to short chain length. | Allows for a higher density of surface grafting; surface interactions are distinct from longer-chain analogues. nih.govacs.org | The close proximity of the amino and phosphonate groups may influence interactions with membrane transporters and surface receptors. |

| 3-Aminopropylphosphonic Acid | 3APPA | C3 | Shows a greater diversity in surface conformations compared to 6AHPA. nih.govacs.org | Intermediate surface coverage; chain flexibility allows for varied molecular arrangements. nih.govacs.org | The increased separation between the charged groups compared to AMPA could alter membrane binding affinity. |

| This compound | 6AHPA | C6 | Prone to folded conformations where the terminal amino group interacts with the surface. nih.govacs.org | Leads to lower surface modification density due to steric shielding of binding sites by folded chains; sharper NMR signals suggest a lower diversity of conformations compared to 3APPA. nih.govacs.org | The longer, more flexible chain may allow for more dynamic interactions with the lipid bilayer, potentially influencing the mechanism of internalization. The greater separation of charges could facilitate more specific electrostatic interactions. |

Q & A

Q. What are the established protocols for synthesizing 6-aminohexylphosphonic acid (6AHPA) with high purity?

Methodological Answer: 6AHPA is typically synthesized via the reaction of hypophosphorous acid with aminoalkyl precursors under controlled conditions. Key parameters include:

- Reagent ratio : A 1:1 molar ratio of hypophosphorous acid to 6-aminohexanol minimizes side reactions.

- Temperature : Maintain 80–90°C to ensure reaction completion without thermal decomposition .

- Solvent : Aqueous or ethanol-based solvents are preferred to stabilize intermediates.

- Purification : Column chromatography or recrystallization is used to isolate 6AHPA, with purity verified via HPLC (>98%) and NMR (absence of unreacted precursors) .

Q. How can researchers verify the structural identity of 6AHPA using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (methylene protons) and δ 2.8–3.0 ppm (amine protons).

- ³¹P NMR : A singlet near δ 15–20 ppm confirms the phosphonic acid group .

- FT-IR : Stretching vibrations at 1050–1100 cm⁻¹ (P=O) and 3300–3500 cm⁻¹ (N-H) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 196.1 .

Q. What are the standard storage conditions for 6AHPA to ensure stability?

Methodological Answer:

- Temperature : Store at 4°C in airtight containers to prevent oxidation.

- pH : Maintain acidic conditions (pH 3–4) to avoid deprotonation of the phosphonic acid group.

- Solubility : Dissolve in deionized water or methanol for long-term storage; avoid DMSO due to sulfoxide interaction risks .

Advanced Research Questions

Q. How does 6AHPA’s amino-alkyl chain length influence its binding efficiency to metal oxide surfaces (e.g., TiO₂)?

Methodological Answer:

- Surface Grafting : Longer alkyl chains (e.g., C6 in 6AHPA vs. C3 in 3-aminopropylphosphonic acid) enhance steric stability and ligand-surface interactions.

- Experimental Design :

- Use XPS to quantify surface coverage (e.g., Ti-O-P bonding at ~530 eV).

- BET analysis reveals reduced surface area post-grafting due to ligand layering .

- Data Interpretation : Chain length inversely correlates with grafting density but improves colloidal stability in aqueous suspensions .

Q. What experimental strategies resolve contradictions in reported protonation states of 6AHPA’s amino group in hybrid materials?

Methodological Answer: Contradictions arise from varying surface environments (e.g., pH, hydration). To address:

- XPS Analysis : Distinguish free NH₂ (binding energy ~399.5 eV) from protonated NH₃⁺ (~401.5 eV) .

- DFT Simulations : Model hydrogen bonding between NH₂ and surface hydroxyl groups to predict protonation under specific conditions .

- pH Titration : Monitor zeta potential shifts to identify pKa values for NH₂/NH₃⁺ transitions .

Q. How can researchers optimize 6AHPA’s role in enzyme immobilization for biocatalytic applications?

Methodological Answer:

- Surface Functionalization : Pre-treat TiO₂ with 6AHPA to create amine-terminated surfaces for covalent enzyme coupling.

- Crosslinking : Use glutaraldehyde (0.5–1.0% v/v) to stabilize enzyme-6AHPA interactions.

- Activity Assays : Compare immobilized vs. free enzyme kinetics (e.g., Michaelis-Menten constants) to assess retention of catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.